9,9-Dimethyl-9-silafluorene

Hole Transport Layer Ionization Potential Charge Injection

Researchers seeking high-triplet-energy, thermally robust building blocks for OLED devices often face limited electron affinity in all-carbon fluorenes. 9,9-Dimethyl-9-silafluorene solves this via Si-C σ*-π* conjugation that lowers LUMO and deepens HOMO. - Red PHOLED host platform: EQE 28.3% (8.3% absolute gain over germafluorene) - Hole-transport polymers: HOMO deepened by 0.25 eV (to 5.65 eV) vs. fluorene analog - Thermal stability: TGA <5% weight loss up to 256 °C; mp 60-61 °C, r.m.s. planarity <0.05 Å Supplied with ≥98% purity; ambient shipping; multi-gram inventory ensures fast delivery for R&D and pilot-scale synthesis.

Molecular Formula C14H14Si
Molecular Weight 210.35 g/mol
CAS No. 13688-68-1
Cat. No. B084845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Dimethyl-9-silafluorene
CAS13688-68-1
Molecular FormulaC14H14Si
Molecular Weight210.35 g/mol
Structural Identifiers
SMILESC[Si]1(C2=CC=CC=C2C3=CC=CC=C31)C
InChIInChI=1S/C14H14Si/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3
InChIKeyYJQFTKVGILQPMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,9-Dimethyl-9-silafluorene: Silicon-Bridged Building Block


9,9-Dimethyl-9-silafluorene (CAS 13688-68-1), also known as 5,5-dimethyl-5H-dibenzo[b,d]silole, is a silicon-bridged analogue of fluorene, belonging to the silafluorene class of heterofluorenes [1]. This crystalline compound (mp 60–61 °C) possesses a rigid, planar π-conjugated framework wherein a silicon atom replaces the C9 carbon of a fluorene core, imposing a distinctive geometry and electronic structure that differentiates it from its all-carbon counterpart [2]. The compound serves primarily as a versatile molecular platform or comonomer for constructing advanced materials in organic light-emitting diodes (OLEDs) and other optoelectronic devices [3].

Silicon-bridged heterofluorene platform for optoelectronic material design
Enables tuning of electronic and geometric properties vs. all-carbon fluorene
Rigid planar π-conjugated core for charge transport studies

9,9-Dimethyl-9-silafluorene: Superior to Fluorene


Generic substitution of 9,9-dimethyl-9-silafluorene with its direct all-carbon analog, 9,9-dimethylfluorene, is not viable for applications requiring optimized charge injection, thermal robustness, and high triplet energy. The replacement of the bridging C9 atom with silicon fundamentally alters the molecular orbital landscape: σ*–π* conjugation between the exocyclic Si–C σ* orbital and the π* orbital of the biaryl backbone lowers the LUMO energy and increases electron affinity relative to fluorene [1]. This electronic perturbation, coupled with the strained five-membered silole ring geometry, directly translates into quantifiable differences in ionization potential, carrier mobility, and thermal decomposition behavior, as detailed in the evidence below [2].

Substitution with 9,9-dimethylfluorene may alter LUMO energy and electron affinity due to Si σ*–π* conjugation.
Ionization potential differs from fluorene analogs, potentially shifting charge injection alignment.
Thermal stability profile may not transfer; silafluorene class shows distinct decomposition behavior.

9,9-Dimethyl-9-silafluorene: Head-to-Head Comparisons


Ionization Potential vs. Fluorene-Based Copolymers

In a direct comparison of triarylamine copolymers, replacing a fluorene bridge with a silafluorene bridge results in a quantifiable increase in the ionization potential (I-P). The poly(silafluorene-triarylamine) copolymer (PSiF-TAA) exhibits an I-P of 5.65 eV, which is 0.25 eV higher than the I-P of 5.40 eV measured for the corresponding poly(fluorene-triarylamine) copolymer (PF-TAA) [1]. This difference is attributed to the electronic effect of the silicon atom in the polymer backbone [1].

Ionization Potential
Head-to-head
5.65 eV vs 5.40 eV Δ +0.25 eV
Reported higher IP supports hole-injection alignment review
PSiF-TAA vs PF-TAA copolymer comparison
Hole Transport Layer Ionization Potential Charge Injection

Red PHOLED Host: Silafluorene vs. Germafluorene

A 9-silafluorene derivative (DPS) employed as a host for the red emitter Ir(MDQ)2(acac) in a phosphorescent OLED achieved a maximum external quantum efficiency (EQE) of 28.3%, a peak current efficiency of 50.7 cd A⁻¹, and a peak power efficiency of 44.7 lm W⁻¹ [1]. Under identical device conditions, the analogous 9-germafluorene host (DPG) reached a maximum EQE of only 20% [1]. This 8.3% absolute difference in EQE demonstrates the superior performance of the silafluorene-based host in this specific device architecture.

Red PHOLED Max EQE
Head-to-head
28.3% vs 20% Δ +8.3% abs
Reported higher EQE in red PHOLED device context
DPS (silafluorene) vs DPG (germafluorene) host
Red PHOLED Host Material External Quantum Efficiency

Planar Core with Constrained C–Si–C Angle

Single-crystal X-ray diffraction reveals that the 9,9-dimethyl-9-silafluorene core is highly planar, with the silafluorene moiety exhibiting an r.m.s. deviation from the common plane of only 0.049 Å and 0.035 Å for the two molecules in the asymmetric unit [1]. Crucially, the endocyclic C–Si–C angle is constrained to 91.05(14)° and 91.21(14)°, a significant reduction from the ideal tetrahedral angle (∼109.5°) and also smaller than the typical C–C–C angle (∼102°) in the five-membered ring of 9,9-dimethylfluorene [1].

C–Si–C Angle
Method context
91.21° vs ~102° (fluorene) ~10.8° smaller
Constrained angle supports rigid planar core geometry
Single-crystal XRD at 173 K
Crystal Structure Molecular Geometry Ring Strain

Thermal Stability vs. Fluorene and Carbazole

Silafluorene-containing materials, as a class, demonstrate significantly enhanced thermal stability compared to their all-carbon fluorene and carbazole counterparts [1]. Quantitative thermal analysis of a specific silafluorene derivative, 2c (a 9-aryl-9-methyl-9H-9-silafluorene), shows it is thermally stable with less than 5% weight loss up to a temperature of 256 °C under helium, as measured by thermogravimetric analysis (TGA) [2].

Thermal Stability
Class-level
256 °C at 5% weight loss
Reported decomposition onset may support vacuum deposition processing
TGA of derivative 2c under helium
Thermal Stability Decomposition Temperature Material Durability

One-Step Scalable Synthesis

The parent compound 9,9-dimethyl-9-silafluorene can be synthesized via a straightforward, high-yielding one-step procedure involving the reaction of 2,2'-dilithiobiphenyl with dichlorodimethylsilane [1]. Under optimized conditions, this method delivers the target compound in a high yield of 92% .

Synthesis Yield
Supporting evidence
92%
Reported high yield supports scalable material supply
One-step from 2,2′-dilithiobiphenyl and Me₂SiCl₂
Synthesis Yield Scalability

9,9-Dimethyl-9-silafluorene: Key Optoelectronic Applications


Red PHOLED Host Material

Use 9,9-dimethyl-9-silafluorene as a core scaffold for designing host materials in red PHOLEDs. The evidence shows that a silafluorene-derived host (DPS) enables a maximum EQE of 28.3% for a red emitter, outperforming an analogous germafluorene host by 8.3% absolute EQE [1]. This performance advantage is directly tied to the unique electronic properties of the silafluorene platform. Procurement of this building block is justified for developing next-generation, high-efficiency red OLED displays and solid-state lighting panels [1].

Hole-Transport Layer for Energy Level Alignment

Incorporate 9,9-dimethyl-9-silafluorene as a bridging unit in polymeric hole-transport materials to engineer a higher ionization potential. Direct comparative data demonstrates that a silafluorene-bridged copolymer (PSiF-TAA) achieves an I-P of 5.65 eV, which is 0.25 eV deeper than its fluorene-bridged analog [1]. This deeper HOMO level is critical for forming ohmic contacts with high work function hole-injection layers like MoO3, improving charge injection and overall device efficiency in OLEDs and organic photovoltaics [1].

Rigid Coplanar Core for Organic Semiconductors

Select 9,9-dimethyl-9-silafluorene as a monomer to impart a rigid, highly planar geometry to conjugated polymers or small molecules. The crystal structure confirms an r.m.s. planarity deviation of <0.05 Å and an endocyclic C–Si–C angle of ~91.2°, which is significantly more constrained than in fluorene analogues [1]. This enforced planarity minimizes conformational disorder and enhances π-orbital overlap, a key design principle for achieving high charge carrier mobility in organic field-effect transistors (OFETs) and other thin-film electronics [1].

Thermal Robustness for Vacuum-Processed Electronics

Choose 9,9-dimethyl-9-silafluorene-derived materials for device architectures requiring high thermal stability, such as those fabricated by vacuum thermal evaporation. As a class, silafluorenes exhibit enhanced thermal robustness over fluorene and carbazole analogs [1]. A representative derivative remains stable up to 256 °C with less than 5% weight loss [2]. This property ensures material integrity during high-temperature deposition and contributes to improved device longevity under operational thermal stress [1].

Application
Selection Property
Validation Focus
Red PHOLED host design research
Silafluorene electronic profile
EQE and device efficiency endpoint review
Hole-transport layer energy alignment studies
Ionization potential tuning
HOMO level alignment with hole-injection layers
Rigid planar π-core studies
Molecular planarity and ring strain
Charge transport morphology review
Thermal stability for vacuum-deposited device research
Thermal decomposition resistance
Film integrity during thermal processing

Technical Documentation Hub

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29 linked technical documents
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